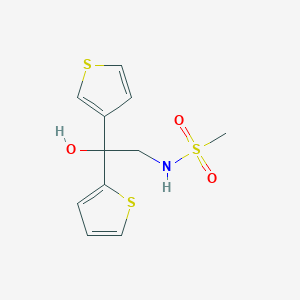

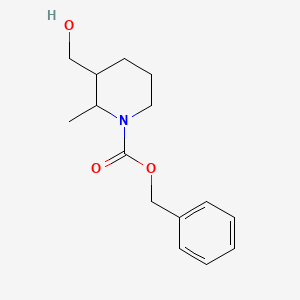

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

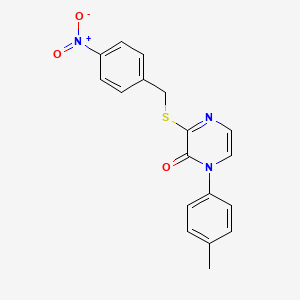

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TH-302 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Selective Hydrolysis and Synthetic Applications

Selective hydrolysis of methanesulfonate esters has been studied to improve synthetic routes for complex molecules. Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, revealing strategies for selective removal of these groups in synthetic processes. Such research provides insights into refining the synthesis of complex molecules, including those related to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Chan et al., 2008).

Advancements in Heteroaromatic Synthesis

Sakamoto et al. (1988) developed a one-step synthesis method for 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthesizing complex heteroaromatic systems. This method could potentially be adapted for the synthesis of compounds structurally similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide," highlighting the compound's relevance in synthesizing novel heteroaromatic molecules (Sakamoto et al., 1988).

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide by Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of these compounds. Their work provides a foundation for understanding how modifications to the sulfonamide moiety can influence molecular conformation and intermolecular interactions, which is crucial for the design of molecules with specific properties, including those similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Jacobs et al., 2013).

Application in Drug Metabolism Studies

Zmijewski et al. (2006) highlighted the application of biocatalysis in drug metabolism, specifically in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research underscores the potential of using sulfonamide derivatives in pharmaceutical development and metabolism studies, suggesting a pathway for investigating the metabolism of complex sulfonamide-based compounds like "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Zmijewski et al., 2006).

Insights into Methane Utilization

Lunsford (2000) discussed catalytic conversion strategies for methane into more useful chemicals and fuels. Although not directly related to the specific compound , this work highlights the broader context of methane derivative utilization in chemical synthesis and energy production. It provides a background into how methanesulfonamide derivatives contribute to advancing methane utilization technologies (Lunsford, 2000).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c1-18(14,15)12-8-11(13,9-4-6-16-7-9)10-3-2-5-17-10/h2-7,12-13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMMOKPDGJKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)